
2-Boc-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Boc-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-amine is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. The compound’s structure includes a tetrahydroisoquinoline core, which is a significant motif in various natural products and therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-amine typically involves the protection of the amine group with a Boc group. One common method is to react 4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Boc-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to remove the Boc group.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: N-oxides of the tetrahydroisoquinoline core.
Reduction: Free amine derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Boc-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and as a building block for bioactive compounds.
Medicine: Investigated for its role in the development of therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Boc-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-amine is primarily related to its ability to act as a precursor or intermediate in various chemical reactions. The Boc group protects the amine functionality, allowing selective reactions to occur at other sites of the molecule. Upon removal of the Boc group, the free amine can interact with biological targets, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Boc-4,4-difluoro-1,2,3,4-tetrahydroisoquinolin-6-amine
- 2-Boc-4,4-dimethylpyrimidine
Uniqueness
2-Boc-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-amine is unique due to its specific substitution pattern on the tetrahydroisoquinoline core. The presence of the Boc group provides stability and allows for selective functionalization, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C16H24N2O2 |
|---|---|
Molekulargewicht |
276.37 g/mol |
IUPAC-Name |
tert-butyl 6-amino-4,4-dimethyl-1,3-dihydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-9-11-6-7-12(17)8-13(11)16(4,5)10-18/h6-8H,9-10,17H2,1-5H3 |
InChI-Schlüssel |
XIGZFANYETZGAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(CC2=C1C=C(C=C2)N)C(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13675012.png)


![tert-Butyl 7-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13675023.png)
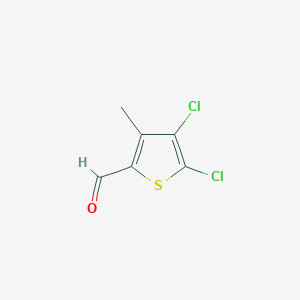
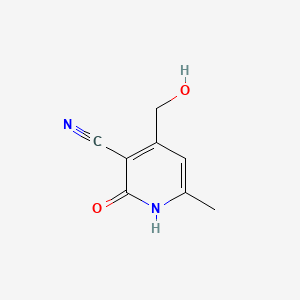
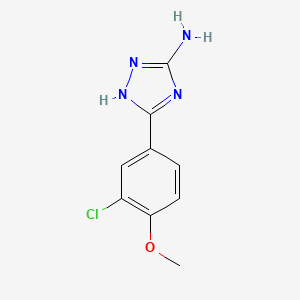
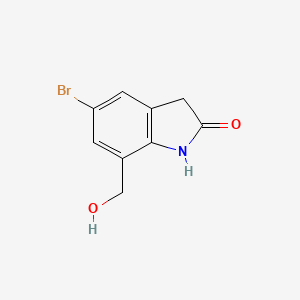
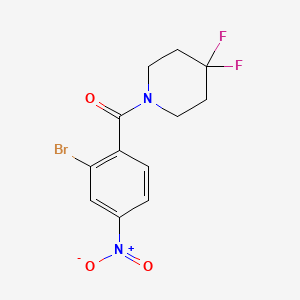

![6-Methyl-4-phenylbenzo[d]thiazol-2-amine](/img/structure/B13675052.png)
![1-Methyl-6-oxaspiro[4.5]decan-9-one](/img/structure/B13675053.png)
